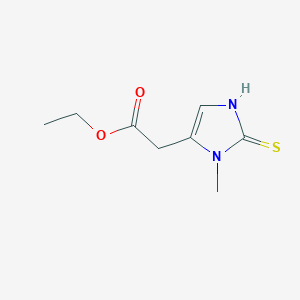

ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Description

Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a heterocyclic compound featuring an imidazole core substituted with a methyl group at position 3, a thioxo (C=S) group at position 2, and an ethyl acetate moiety at position 2. The thioxo group confers unique electronic and steric properties, making this compound a candidate for applications in medicinal chemistry, catalysis, and materials science. Its synthesis typically involves alkylation of precursor imidazole derivatives with ethyl bromoacetate under basic conditions .

Properties

IUPAC Name |

ethyl 2-(3-methyl-2-sulfanylidene-1H-imidazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-9-8(13)10(6)2/h5H,3-4H2,1-2H3,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSJWHPBMSSTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC(=S)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with multiple targets .

Mode of Action

Imidazole derivatives are known to show a wide range of biological activities, suggesting that they may interact with their targets in various ways .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cAMP-phosphodiesterase, which is crucial for regulating intracellular levels of cyclic AMP. Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells. These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances the biosynthesis of prostacyclin (PGI2), which plays a crucial role in inhibiting platelet aggregation and promoting vasodilation. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as an inhibitor for cAMP-phosphodiesterase, thereby increasing intracellular levels of cyclic AMP. This elevation in cyclic AMP levels can lead to various downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound’s interaction with other enzymes and proteins can result in the modulation of various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the biosynthesis of prostacyclin (PGI2) and inhibiting platelet aggregation. At higher doses, it may cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in its metabolism. For instance, the compound is metabolized by specific enzymes that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues, thereby influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular function.

Biological Activity

Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate (CAS: 1951451-91-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial properties, cytotoxic effects against cancer cells, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2S, with a molecular weight of 200.26 g/mol. The compound features a thioxo-imidazole structure, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to thiazoles and imidazoles. This compound has shown promising activity against various bacterial strains.

Table 1: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | < 25 | |

| Escherichia coli | < 50 | |

| Pseudomonas aeruginosa | < 30 | |

| Candida albicans | < 40 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.

Table 2: Cytotoxic Activity

The IC50 values indicate that this compound possesses moderate cytotoxicity against these cancer cell lines.

Structure-Activity Relationships (SAR)

SAR studies have indicated that modifications to the thioxo-imidazole structure can significantly affect biological activity. For example, substituents on the imidazole ring have been shown to enhance or diminish antimicrobial and anticancer properties.

Key Findings from SAR Studies:

- Substituent Effects : Electron-withdrawing groups enhance antibacterial activity.

- Ring Modifications : Variations in the imidazole ring structure can lead to improved cytotoxicity against specific cancer types.

- Combination Therapies : The compound's efficacy can be increased when used in combination with other therapeutic agents.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Analysis :

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate has shown potential in medicinal chemistry for the development of new pharmaceutical agents. Its structure resembles various biologically active compounds, making it a candidate for:

- Antimicrobial Agents : Research indicates that imidazole derivatives exhibit antimicrobial properties. This compound may act against bacterial and fungal strains, contributing to the fight against antibiotic resistance .

- Anticancer Activity : Some studies suggest that thioimidazoles can inhibit cancer cell proliferation. The compound's thioamide group may interact with cellular pathways involved in cancer progression .

- Anti-inflammatory Properties : Compounds with imidazole rings have been explored for their anti-inflammatory effects. There is potential for this compound to modulate inflammatory responses .

Agricultural Applications

In agriculture, this compound can be utilized as a:

- Fungicide : Due to its potential antimicrobial properties, it may serve as a fungicide in crop protection strategies against various fungal pathogens .

- Plant Growth Regulator : Research into similar compounds suggests that they can influence plant growth and development by regulating hormonal pathways .

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science:

- Polymer Synthesis : The compound can be used as a building block in synthesizing polymers with specific properties for applications in coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anti-Cancer Properties

In vitro studies on cancer cell lines showed that thioimidazole derivatives could induce apoptosis in malignant cells. This compound was part of a series tested for cytotoxicity, revealing promising results against breast cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 2-thioxo-3-methylimidazole core, which influences its reactivity and intermolecular interactions. Below is a comparative analysis with similar imidazole-based esters:

Functional and Application Differences

- Electron-Withdrawing Effects : The thioxo group in the target compound enhances electrophilicity at the imidazole ring, facilitating nucleophilic attacks or metal coordination. In contrast, analogs like Compound 14 (lacking thioxo) exhibit reduced electron deficiency .

- Biological Activity : Chlorophenyl-substituted analogs (e.g., Compound F) are often designed for antimicrobial or anticancer activity due to increased lipophilicity .

- Material Science Potential: The thioxo group’s ability to act as a ligand (e.g., for transition metals) suggests utility in catalysis or supramolecular chemistry, a feature absent in non-thioxo derivatives .

Research Findings and Implications

- Purity and Stability : High purity (97%) is reported for methyl ester analogs (), suggesting that ester choice (methyl vs. ethyl) impacts purification efficiency .

- Yield Optimization : The moderate yields of Compounds 13 (48%) and 14 (42%) highlight challenges in multi-step syntheses, particularly oxidation and alkylation steps .

- Structural Insights : Crystallographic studies of related esters (e.g., benzofuran analogs) reveal stabilization via π-π interactions and hydrogen bonding, which may apply to the target compound’s solid-state behavior .

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate generally involves:

- Formation of the thioxo-imidazole ring system through cyclization reactions involving appropriate precursors such as chloroacetates and dithiocarbamate salts.

- Introduction of the ethyl acetate side chain either via alkylation or condensation reactions.

- Use of mild to moderate reaction conditions (room temperature to reflux) in polar solvents such as ethanol or acetic acid.

- Purification through crystallization or filtration without extensive chromatographic steps.

Specific Preparation Method from Patent Literature

A well-documented method for preparing closely related thioxo-heterocycles, which can be adapted for this compound, is described in a Korean patent (KR101723832B1):

| Step | Reagents and Conditions | Description and Outcome |

|---|---|---|

| 1 | Ethyl 2-chloroacetoacetate (0.61 mol), ammonium dithiocarbamate (0.64 mol), ethanol (500 mL), room temperature, 5 hours stirring | Formation of ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate intermediate via nucleophilic substitution and ring closure. Reaction progress monitored by TLC. |

| 2 | Cooling to 10 °C, addition of purified water (500 mL) and hexane (500 mL) | Induction of crystallization of the intermediate product. |

| 3 | Filtration, washing with purified water and acetone, drying | Isolation of the solid intermediate without further purification. |

| 4 | Desulfurization reaction in acetic acid solvent at 0–5 °C | Conversion of the thioxo intermediate to the target ethyl 4-methyl-5-thiazolecarboxylate derivative. Neutralization and cooling follow. |

This method highlights the use of ammonium dithiocarbamate as a sulfur source and nucleophile to form the thioxo ring system efficiently under mild conditions, with crystallization facilitating product isolation.

Cyclization via Heterocyclization of Precursors

Research articles summarize that [3+3] heterocyclization processes are effective for synthesizing 2-thioxo-containing heterocycles, including imidazole derivatives. The general approach involves:

- Condensation of ethyl 2-chloroacetate derivatives with thiourea or dithiocarbamate salts.

- Formation of the heterocyclic ring by intramolecular cyclization, often under reflux or mild heating.

- The thioxo group is introduced either by direct incorporation from sulfur-containing reagents or by subsequent sulfurization steps.

For example, the interaction of ethyl 2-chloroacetoacetate with ammonium dithiocarbamate yields thioxo-imidazole derivatives after ring closure and rearrangement.

Reaction Conditions and Solvents

- Solvents: Ethanol and acetic acid are commonly used solvents due to their polarity and ability to dissolve both organic and inorganic reactants.

- Temperatures: Reactions are typically conducted at room temperature to moderate heating (25 °C to reflux), with some steps requiring cooling (0–10 °C) to promote crystallization or control reaction rates.

- Reaction Times: Stirring times range from 3 to 12 hours, depending on the step and reagents used.

Summary Table of Preparation Parameters

Research Findings and Analytical Data

The target compound and intermediates exhibit characteristic spectroscopic features such as:

- [^1H NMR](pplx://action/followup): Signals corresponding to the methyl group on the imidazole ring, methylene protons of the acetate side chain, and NH protons.

- [^13C NMR](pplx://action/followup): Carbonyl carbon of the ester, carbons in the heterocyclic ring, and methyl carbons.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound.

These data confirm the successful formation of the thioxo-imidazole ring and the ethyl acetate substituent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, imidazole-thione derivatives can be synthesized by refluxing precursors like 2-aminothiazol-4(5H)-one with sodium acetate and aldehyde-containing compounds in acetic acid. This method ensures regioselective formation of the thioxo-imidazole core . Alternatively, multi-step protocols may include thiourea cyclization under acidic conditions, followed by esterification with ethyl chloroacetate . Key parameters include solvent choice (e.g., acetic acid for reflux) and catalyst selection (e.g., Lawesson’s reagent for thiolation) .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy : -NMR and -NMR are critical for confirming substituent positions and ester functionality. IR spectroscopy identifies the C=O (ester) and C=S (thione) stretches .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated for structurally related imidazole derivatives .

- Elemental Analysis : Combustion analysis (C, H, N, S) validates purity, with deviations >0.4% indicating impurities .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The thione group (-C=S) is prone to oxidation. Storage under inert gas (N or Ar) at −20°C in amber vials is recommended. Stability in solution varies by solvent: avoid DMSO (promotes oxidation) and prefer ethyl acetate or dichloromethane for short-term use. Periodic TLC or HPLC monitoring detects degradation .

Q. What role does this compound play in heterocyclic synthesis?

- Methodological Answer : The imidazole-thione core acts as a versatile intermediate. For example, it can undergo alkylation at the sulfur atom to form sulfides or participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups . Its ester group enables further functionalization via hydrolysis to carboxylic acids or amidation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance, ICReDD’s approach combines reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for cyclization steps, reducing trial-and-error experimentation . Machine learning models trained on existing imidazole synthesis data can also predict yields and side products .

Q. What mechanistic insights explain contradictions in reported reaction yields?

- Methodological Answer : Discrepancies often arise from competing pathways. For example, thiourea cyclization may favor thione formation under acidic conditions but lead to oxo-imidazole byproducts at neutral pH. Kinetic studies (e.g., in situ IR monitoring) and isotopic labeling (e.g., ) can clarify dominant mechanisms . Statistical experimental design (e.g., Box-Behnken) isolates critical variables (e.g., temperature, reagent stoichiometry) affecting yield .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in the ester group can split NMR signals. Variable-temperature NMR (e.g., 298–343 K) collapses peaks into singlets if dynamic .

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d) may protonate basic imidazole nitrogens, shifting signals. Compare spectra in CDCl vs. DO .

- X-ray Validation : Resolve ambiguities by correlating solution-phase NMR with solid-state X-ray data .

Q. What strategies enhance the compound’s bioactivity for pharmacological studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the 3-methyl or thione positions. For example, fluorination at the 4-position improves metabolic stability, while bulky groups (e.g., isopropyl) enhance target binding .

- Prodrug Design : Convert the ethyl ester to a tert-butyl ester for increased lipophilicity, facilitating cellular uptake .

Q. How can green chemistry principles be applied to its synthesis?

- Methodological Answer :

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of dichloromethane for safer waste disposal .

- Catalysis : Employ immobilized catalysts (e.g., silica-supported TsOH) to reduce reagent load and enable recycling .

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 min vs. 16 h for cyclization) while improving yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.